![molecular formula C10H16N4O2S2 B5773589 2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N,N-diethylacetamide](/img/structure/B5773589.png)
2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N,N-diethylacetamide
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Overview
Description
2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N,N-diethylacetamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N,N-diethylacetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is formed by the reaction of thiosemicarbazide with carbon disulfide in the presence of a base such as potassium hydroxide.
Acetylation: The resulting thiadiazole derivative is then acetylated using acetic anhydride to introduce the acetamido group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N,N-diethylacetamide undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N,N-diethylacetamide involves its interaction with specific molecular targets and pathways:
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Antibacterial and Antifungal Activity: It disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death.
Comparison with Similar Compounds
2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N,N-diethylacetamide can be compared with other thiadiazole derivatives such as:
Acetazolamide: A well-known carbonic anhydrase inhibitor used in the treatment of glaucoma and epilepsy.
Methazolamide: Another carbonic anhydrase inhibitor with similar applications as acetazolamide but with different pharmacokinetic properties.
Cefazedone: An antibiotic that contains a thiadiazole ring and is used to treat bacterial infections.
Properties
IUPAC Name |
2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N,N-diethylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2S2/c1-4-14(5-2)8(16)6-17-10-13-12-9(18-10)11-7(3)15/h4-6H2,1-3H3,(H,11,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBXMVBCVEJTPOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NN=C(S1)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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